(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile
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Overview
Description
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the thiochromene family, characterized by the presence of a sulfur atom in the chromene ring system. Its molecular formula is C13H10N2S, and it has a molecular weight of 226.2969 .
Preparation Methods
The synthesis of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile typically involves the reaction of 8-methyl-2,3-dihydro-4H-thiochromen-4-one with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and affect cell migration .
Comparison with Similar Compounds
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:
8-Methyl-2,3-dihydro-4H-chromen-4-one: This compound lacks the sulfur atom present in the thiochromene ring, making it less reactive in certain chemical reactions.
2-(2-Methyl-4H-chromen-4-ylidene)malononitrile: Similar in structure but with an oxygen atom instead of sulfur, leading to different chemical and biological properties.
5-({[(6-fluoro-2,3-dihydro-4H-thiochromen-4-ylidene)amino]oxy}carbonyl)-4-methyl-1,2,3-thiadiazole:
Properties
CAS No. |
31352-57-5 |
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Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(8-methyl-2,3-dihydrothiochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2S/c1-9-3-2-4-12-11(10(7-14)8-15)5-6-16-13(9)12/h2-4H,5-6H2,1H3 |
InChI Key |
HGUOSZBUGKAIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C#N)C#N)CCS2 |
Origin of Product |
United States |
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